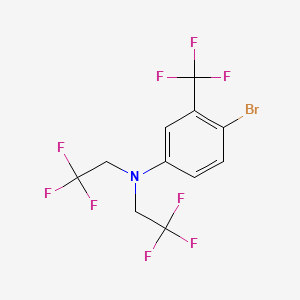![molecular formula C18H10Cl4 B14224679 2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene CAS No. 500729-82-8](/img/structure/B14224679.png)
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene is a chlorinated aromatic compound with the molecular formula C18H10Cl4. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring structure, making it a member of the chlorinated biphenyl family. It is known for its stability and resistance to degradation, which makes it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where biphenyl is exposed to chlorine gas. The process is carefully monitored to control the temperature and reaction time, ensuring high yield and purity of the final product. The resulting chlorinated biphenyl is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated biphenyls.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Products: Various substituted biphenyls depending on the nucleophile used.
Oxidation Products: Chlorinated benzoic acids and other oxidation derivatives.
Reduction Products: Less chlorinated biphenyls and biphenyl itself.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cellular membranes, altering their permeability and affecting cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
1,4-Dichlorobenzene: Another chlorinated aromatic compound used in similar industrial applications.
2,4-Dichloro-1-(4-chlorophenyl)benzene: A closely related compound with one less chlorine atom.
Uniqueness
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting materials. Additionally, its specific interactions with biological systems make it a compound of interest in toxicological and pharmacological research.
Propiedades
Número CAS |
500729-82-8 |
|---|---|
Fórmula molecular |
C18H10Cl4 |
Peso molecular |
368.1 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-13-5-7-15(17(21)9-13)11-1-2-12(4-3-11)16-8-6-14(20)10-18(16)22/h1-10H |
Clave InChI |
DHRBRVXQONZYDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


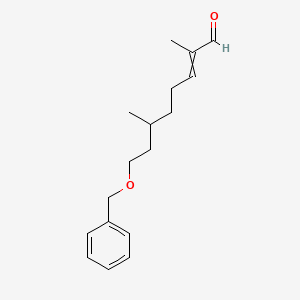
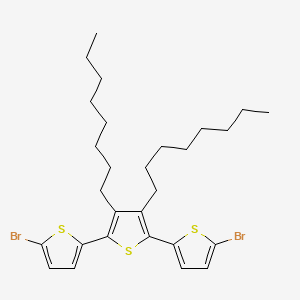
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
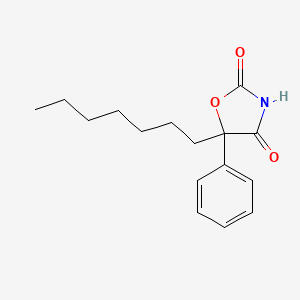
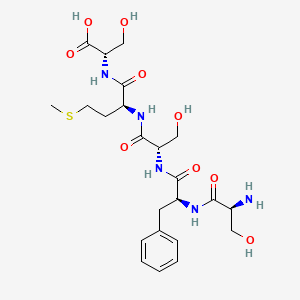
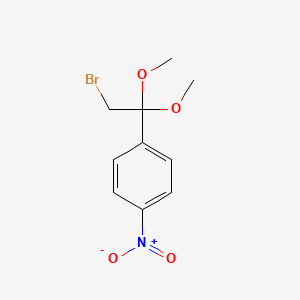

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
